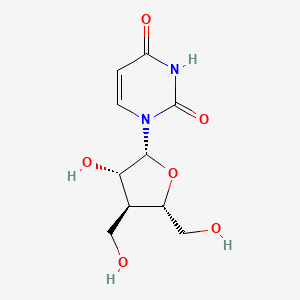

3'-Hydroxymethyl Ara U

Description

Structure

3D Structure

Properties

CAS No. |

130351-54-1 |

|---|---|

Molecular Formula |

C10H14N2O6 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O6/c13-3-5-6(4-14)18-9(8(5)16)12-2-1-7(15)11-10(12)17/h1-2,5-6,8-9,13-14,16H,3-4H2,(H,11,15,17)/t5-,6-,8+,9-/m1/s1 |

InChI Key |

CCLQDVIPKKSCHR-MTSNSDSCSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CO)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of 3 Hydroxymethyl Arabinofuranosyl Nucleosides

Interaction with Nucleic Acid Polymerases

Competitive Inhibition of Cellular DNA Polymerases

Further research and publication of experimental data on 3'-Hydroxymethyl Ara U are required to provide the information necessary to construct the requested scientific article.

Substrate Utilization and Incorporation into Nascent Nucleic Acid Strands

For any nucleoside analog to exert its biological effect, it must first be recognized and metabolized by cellular enzymes. This compound, upon entering the cell, is sequentially phosphorylated by host cell kinases to its active triphosphate form, 3'-Hydroxymethyl-arabinofuranosyluracil triphosphate (3'-CH2OH-araUTP). This metabolic activation is a critical prerequisite for its interaction with DNA polymerases.

The incorporation efficiency, however, can vary significantly depending on the specific polymerase. Viral DNA polymerases, often being less stringent in their substrate specificity compared to their host cell counterparts, may incorporate 3'-CH2OH-araUTP with greater efficiency. This differential incorporation is a cornerstone of the selective antiviral activity observed with many nucleoside analogs.

Mechanisms of DNA Synthesis Inhibition

Once incorporated into the growing DNA chain, this compound exerts its inhibitory effects on DNA synthesis through a multi-faceted approach, primarily centered around the disruption of the normal elongation process.

Chain Termination Principles (Obligate and Non-Obligate)

The concept of chain termination is central to the mechanism of action of many nucleoside analogs. This termination can be categorized as either obligate or non-obligate.

Obligate Chain Terminators: These are nucleoside analogs that completely lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the incoming nucleotide. Once incorporated, the DNA chain cannot be extended further.

Non-Obligate Chain Terminators: These analogs, including this compound, possess a 3'-hydroxyl group, but its presence or the conformation of the sugar moiety still impedes or prevents the subsequent addition of the next nucleotide.

This compound falls into the category of a non-obligate chain terminator . While it has a 3'-hydroxyl group, the presence of the hydroxymethyl substituent at the 3' position of the arabinose sugar creates significant steric hindrance within the active site of the DNA polymerase.

Interference with DNA Elongation

The incorporation of 3'-CH2OH-araUMP into the nascent DNA strand significantly interferes with the process of DNA elongation. The bulky 3'-hydroxymethyl group disrupts the precise positioning of the 3'-hydroxyl terminus within the polymerase active site. This misalignment prevents the efficient formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP).

The interference can manifest in several ways:

Reduced Rate of Subsequent Nucleotide Incorporation: Even if not causing immediate termination, the presence of 3'-CH2OH-araUMP at the 3'-terminus of the growing chain dramatically slows down the rate of addition of the next nucleotide.

Increased Dissociation of the Polymerase: The distorted conformation of the primer terminus may lead to a weaker interaction with the DNA polymerase, increasing the probability of the enzyme dissociating from the DNA template.

Induction of Proofreading Exonuclease Activity: In polymerases that possess a 3'→5' exonuclease (proofreading) activity, the mismatched geometry created by the incorporated analog can trigger the removal of the analog, although this is not always efficient.

The table below summarizes the key aspects of DNA elongation interference by this compound.

| Mechanism of Interference | Description |

| Steric Hindrance | The 3'-hydroxymethyl group physically obstructs the binding of the incoming dNTP in the polymerase active site. |

| Conformational Distortion | The arabinose sugar pucker and the 3'-substituent alter the geometry of the primer terminus, preventing proper alignment for catalysis. |

| Reduced Polymerase Affinity | The altered primer-template structure may decrease the binding affinity of the DNA polymerase, leading to premature dissociation. |

Destabilization of Nucleic Acid Duplexes

The incorporation of arabinofuranosyl nucleosides into a DNA strand can lead to localized destabilization of the DNA duplex. The arabinose sugar adopts a different pucker compared to deoxyribose, which can alter the helical parameters of the DNA. This conformational change can disrupt the stacking interactions between adjacent base pairs, leading to a decrease in the thermal stability (melting temperature, Tm) of the DNA duplex.

While specific thermodynamic data for DNA duplexes containing this compound is not extensively available, studies on other arabinofuranosyl nucleosides suggest that their incorporation leads to a less stable double helix. This localized instability could further contribute to the inhibition of DNA synthesis by promoting polymerase stalling or dissociation.

Inhibition of Other Key Metabolic Enzymes

Beyond the direct interference with DNA synthesis, some nucleoside analogs can also inhibit other crucial enzymes involved in nucleotide metabolism.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is a key enzyme responsible for the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates, the building blocks for DNA synthesis. The inhibition of RNR leads to a depletion of the intracellular pool of dNTPs, which in turn slows down DNA replication and repair.

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell death. This makes TS a significant target for cancer chemotherapy.

While direct studies on the inhibitory activity of this compound against thymidylate synthase are not extensively available in publicly accessible literature, the mechanism of action can be inferred from the behavior of other pyrimidine (B1678525) nucleoside analogs. For these analogs to inhibit TS, they must first be converted intracellularly to their 5'-monophosphate form. This phosphorylated analog can then interact with the enzyme.

The inhibition of thymidylate synthase by nucleoside analogs typically occurs through competition with the natural substrate, deoxyuridine monophosphate (dUMP). The structural similarity of the analog's monophosphate to dUMP allows it to bind to the active site of the enzyme. The presence of the hydroxymethyl group at the 3'-position of the arabinofuranosyl sugar moiety would likely influence the binding affinity and inhibitory potential of the compound. The precise nature of this interaction, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, would require specific enzymatic assays with purified thymidylate synthase and this compound 5'-monophosphate.

Table 1: General Effects of Nucleoside Analogs on Thymidylate Synthase

| Parameter | Description | General Consequence of Inhibition |

| Enzyme Target | Thymidylate Synthase (TS) | Inhibition of dTMP synthesis |

| Natural Substrate | Deoxyuridine monophosphate (dUMP) | Depletion of thymidine (B127349) pool for DNA |

| Mechanism | Competitive inhibition by the 5'-monophosphate form of the analog | Disruption of DNA replication and repair |

| Cellular Outcome | Induction of apoptosis ("thymineless death") | Cell cycle arrest and cell death |

S-Adenosylhomocysteine Hydrolase Inhibition

S-adenosylhomocysteine (SAH) hydrolase is a key enzyme in the regulation of cellular methylation reactions. It catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine. SAH is a potent inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases. Therefore, the inhibition of SAH hydrolase leads to an accumulation of SAH, which in turn inhibits essential methylation processes, affecting DNA, RNA, proteins, and lipids.

The potential of this compound to inhibit SAH hydrolase would depend on its ability to interact with the enzyme's active site. Many potent inhibitors of SAH hydrolase are adenosine analogs. While this compound is a uridine (B1682114) analog, the structural characteristics of the arabinofuranosyl sugar with the 3'-hydroxymethyl modification could potentially allow for binding to the enzyme.

For a nucleoside analog to be an effective inhibitor of SAH hydrolase, it generally needs to be recognized by the enzyme and, in some cases, act as a substrate for a partial reaction that leads to irreversible inactivation. The specific stereochemistry of the hydroxymethyl group at the 3'-position would be a critical determinant of its interaction with the active site residues of SAH hydrolase. Without direct experimental data, the inhibitory activity of this compound on this enzyme remains speculative.

Table 2: Overview of S-Adenosylhomocysteine Hydrolase and its Inhibition

| Enzyme | Function | Effect of Inhibition | Consequences of SAH Accumulation |

| S-Adenosylhomocysteine (SAH) Hydrolase | Catalyzes the hydrolysis of SAH to adenosine and homocysteine. | Accumulation of intracellular S-adenosylhomocysteine (SAH). | Inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases. |

| Cellular Processes Affected | DNA methylation, RNA capping and methylation, protein methylation, lipid metabolism. | Disruption of gene expression, protein function, and membrane integrity. | Potential for antiviral and anticancer effects. |

Cellular Uptake Mechanisms of Nucleoside Analogs

Role of Nucleoside Transporters

The entry of hydrophilic nucleoside analogs like this compound into cells is a critical step for their pharmacological activity. This process is mediated by specialized membrane proteins known as nucleoside transporters (NTs). There are two main families of nucleoside transporters in humans: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).

Equilibrative Nucleoside Transporters (ENTs): This family includes hENT1, hENT2, hENT3, and hENT4. They are bidirectional transporters that move nucleosides down their concentration gradient. hENT1 and hENT2 are the best-characterized members and are responsible for the uptake of a broad range of purine (B94841) and pyrimidine nucleosides and their analogs. The efficiency of transport of a nucleoside analog by ENTs is influenced by its structural features, including the sugar moiety.

Concentrative Nucleoside Transporters (CNTs): This family includes hCNT1, hCNT2, and hCNT3. They are sodium-dependent symporters that transport nucleosides against their concentration gradient. They exhibit higher substrate specificity than ENTs. For instance, hCNT1 is selective for pyrimidine nucleosides, hCNT2 for purine nucleosides, and hCNT3 has a broader substrate specificity.

The presence of a hydroxymethyl group at the 3'-position of the arabinofuranosyl sugar of Ara U would likely affect its recognition and translocation by these transporters. The size and polarity of this substitution could influence the binding affinity to the transporter's substrate binding site. Studies with other 3'-modified nucleoside analogs have shown that alterations at this position can significantly impact transport efficiency. The specific transporters involved in the uptake of this compound would need to be identified through cellular uptake studies using cell lines with known nucleoside transporter expression profiles.

Table 3: Major Human Nucleoside Transporter Families

| Transporter Family | Members | Transport Mechanism | Substrate Specificity |

| Equilibrative Nucleoside Transporters (ENTs) | hENT1, hENT2, hENT3, hENT4 | Facilitated diffusion (bidirectional) | Broad specificity for purine and pyrimidine nucleosides |

| Concentrative Nucleoside Transporters (CNTs) | hCNT1, hCNT2, hCNT3 | Secondary active transport (Na+-dependent) | hCNT1: pyrimidine-selective, hCNT2: purine-selective, hCNT3: broad specificity |

Factors Influencing Intracellular Accumulation

The intracellular concentration of the active form of a nucleoside analog is a key determinant of its therapeutic efficacy. Several factors influence the intracellular accumulation of this compound following its transport into the cell:

Intracellular Phosphorylation: For most nucleoside analogs, the first and often rate-limiting step in their intracellular activation is phosphorylation to the 5'-monophosphate form. This reaction is catalyzed by cellular nucleoside kinases, such as thymidine kinase, uridine-cytidine kinase, or deoxycytidine kinase. The addition of the negatively charged phosphate (B84403) group traps the nucleoside analog inside the cell, as the phosphorylated form is not a substrate for nucleoside transporters. Subsequent phosphorylations to the di- and triphosphate forms are required for activities such as inhibition of DNA polymerases or, in the case of thymidylate synthase inhibition, the monophosphate is the active species. The 3'-hydroxymethyl modification could influence the substrate specificity of cellular kinases for this compound.

Efflux Transporters: The intracellular concentration of nucleoside analogs can be limited by the action of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter superfamily (e.g., MRPs). These transporters can actively pump the phosphorylated forms of nucleoside analogs out of the cell, thereby reducing their intracellular accumulation and efficacy.

Catabolism: Nucleoside analogs can be subject to degradation by cellular enzymes, which can reduce the amount of active compound. The stability of the glycosidic bond and the susceptibility of the base and sugar moieties to enzymatic modification will influence the intracellular half-life of the compound.

The balance between cellular uptake, intracellular phosphorylation, efflux, and catabolism ultimately determines the steady-state intracellular concentration of the active metabolites of this compound.

Table 4: Factors Affecting Intracellular Accumulation of Nucleoside Analogs

| Factor | Description | Impact on Intracellular Concentration |

| Influx | Mediated by nucleoside transporters (ENTs and CNTs). | Increases intracellular concentration of the parent nucleoside. |

| Phosphorylation | Catalyzed by cellular nucleoside kinases. | Traps the analog inside the cell and initiates its activation; increases accumulation of phosphorylated metabolites. |

| Efflux | Mediated by ABC transporters (e.g., MRPs). | Decreases intracellular concentration of the phosphorylated analog. |

| Catabolism | Degradation by cellular enzymes. | Decreases the concentration of the active compound. |

Preclinical Evaluation of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and databases, specific preclinical data on the in vitro antiviral and antiproliferative activities of the chemical compound this compound (3'-Hydroxymethyl-arabinosyluracil) is not publicly available. Extensive searches were conducted to locate studies detailing its biological evaluation against various viruses and cancer cell lines. These searches included variations of the compound's name and explored broader studies on related arabinosyluracil derivatives.

The investigation sought to uncover data for the following preclinical parameters:

In Vitro Antiviral Spectrum and Potency: Information was sought regarding the compound's efficacy against DNA viruses such as herpesviruses and poxviruses, as well as any potential activity against RNA viruses. This included looking for specific metrics like IC50 values and selectivity indices, which are crucial for determining the therapeutic potential of an antiviral agent.

In Vitro Antiproliferative Activity: The search also aimed to identify data from growth inhibition assays using various cancer cell models. A key objective was to find comparative analyses with established antimetabolite chemotherapeutics to benchmark the potency of this compound.

While the search did yield information on a variety of other modified nucleoside analogs, including derivatives of arabinofuranosyluracil (B3032727) with modifications at the 5' position and other C-2' or C-3' substituted nucleosides, no studies were identified that specifically reported on the biological activities of the 3'-hydroxymethyl variant. Synthesis of related compounds, such as L-3'-Hydroxymethylribonucleosides, has been described in the literature, but these studies did not include the requested preclinical evaluations for this compound.

Consequently, the generation of an article with detailed research findings and data tables as per the requested outline is not possible at this time due to the absence of primary research data in the public domain. Further research would be required to determine the potential biological activities of this compound.

Pre Clinical Evaluation of Biological Activities

Modulation of Cellular Biochemical Processes

The interaction of 3'-Hydroxymethyl Ara U with fundamental cellular processes, particularly those related to DNA synthesis, has been a subject of preclinical investigation. Understanding how this compound modulates these pathways is key to elucidating its potential as a therapeutic agent.

Effects on [3H]Thymidine Incorporation into DNA

The incorporation of radiolabeled thymidine (B127349), specifically [3H]thymidine, is a widely accepted method for assessing the rate of DNA synthesis and, by extension, cell proliferation. Preclinical studies on various nucleoside analogs often utilize this assay to determine their cytostatic or cytotoxic effects.

It is hypothesized that this compound, upon intracellular conversion to its triphosphate derivative, would similarly interfere with DNA synthesis, which would be quantifiable as a reduction in [3H]thymidine incorporation in treated cells compared to untreated controls. However, without specific experimental data for this compound, this remains a projection based on the established activities of related compounds.

Impact on Deoxynucleotide Triphosphate Pools

The cellular pools of deoxynucleotide triphosphates (dNTPs) are crucial for the fidelity and efficiency of DNA replication and repair. Many nucleoside analogs exert their effects by perturbing the delicate balance of these pools.

Specific studies detailing the direct impact of this compound on the intracellular concentrations of dATP, dGTP, dCTP, and dTTP are not readily found in the current body of scientific literature. Nevertheless, the mode of action of analogous compounds suggests potential mechanisms. For instance, some nucleoside analogs, after phosphorylation, can inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, which is responsible for the de novo synthesis of dNTPs. Inhibition of this enzyme leads to a general depletion of all four dNTP pools, thereby stalling DNA replication.

Alternatively, if this compound or its metabolites compete with natural nucleosides for activating enzymes (kinases), this could lead to a specific imbalance in the dNTP pools. For example, if the compound has a high affinity for thymidine kinase, it might lead to a relative depletion of dTTP. A comprehensive analysis of dNTP pool perturbations following treatment with this compound would require dedicated metabolomic studies.

Mechanisms of Selectivity in Biological Systems (Pre-clinical)

A critical aspect of any potential therapeutic agent is its selectivity, meaning its ability to exert a greater effect on target cells (e.g., cancer cells or virus-infected cells) while sparing normal, healthy cells. The preclinical evaluation of this compound would need to thoroughly investigate the mechanisms that might confer such selectivity.

The selectivity of many nucleoside analogs is often attributed to differential metabolism in target versus non-target cells. For example, some antiviral nucleoside analogs are preferentially phosphorylated to their active triphosphate form by viral kinases, but not by host cell kinases. This ensures that the drug is activated primarily in infected cells.

In the context of anticancer activity, selectivity can be achieved if the compound is more readily taken up or metabolized by rapidly dividing cancer cells compared to their quiescent normal counterparts. Cancer cells often have upregulated expression of nucleoside transporters and kinases, which could lead to a higher intracellular concentration of the active form of this compound.

Another potential mechanism for selectivity could lie in the differential sensitivity of target enzymes. For instance, a viral DNA polymerase might have a higher affinity for the triphosphate of this compound than the host cell DNA polymerases. Similarly, in cancer therapy, specific DNA polymerases that are overexpressed or mutated in cancer cells might be more susceptible to inhibition by the analog.

Without specific preclinical data for this compound, the precise mechanisms of its selectivity remain a matter of scientific inquiry, guided by the established principles of nucleoside analog pharmacology. Further research is necessary to elucidate these mechanisms and to generate the specific data required for a complete preclinical profile.

Structure Activity Relationship Sar and Advanced Derivative Design

Impact of 3'-Hydroxymethyl Modification on Sugar Conformation

Analysis of Sugar Pucker Conformations (e.g., C3'-endo, C2'-endo)

The furanose ring in nucleosides is not planar and typically adopts one of two major puckered conformations: C2'-endo (South) or C3'-endo (North). These conformations are in a dynamic equilibrium, and the preference for one over the other is influenced by the substituents on the sugar ring. In standard RNA, the 2'-hydroxyl group favors the C3'-endo pucker, which is characteristic of A-form helices. Conversely, the absence of the 2'-hydroxyl in DNA leads to a preference for the C2'-endo pucker, found in B-form DNA.

For arabinonucleosides, the conformational equilibrium is more complex and can be influenced by various structural modifications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study these conformations in solution. The coupling constants between vicinal protons on the sugar ring, particularly J(H1'-H2'), are indicative of the sugar pucker. A small J(H1'-H2') value (typically < 3 Hz) suggests a predominantly C3'-endo conformation, while a larger value (typically > 7 Hz) indicates a C2'-endo conformation.

| Sugar Pucker Conformation | Typical J(H1'-H2') Value | Associated Helix Type | Predicted Preference for 3'-Hydroxymethyl Ara U |

|---|---|---|---|

| C3'-endo (North) | < 3 Hz | A-form (RNA) | Potentially Favored |

| C2'-endo (South) | > 7 Hz | B-form (DNA) | Potentially Disfavored |

Conformational Flexibility and Steric Hindrance Analysis

The degree of steric hindrance will be dependent on the adopted sugar pucker. In a C2'-endo conformation, the 3'-substituent is pseudoaxial, leading to greater steric clashes with the base and the 5'-substituent. In contrast, a C3'-endo conformation places the 3'-substituent in a pseudoequatorial position, which is generally more sterically favorable for bulky groups. This further supports the hypothesis of a C3'-endo preference for this compound.

Influence on Nucleic Acid Binding Affinity and Stability

The conformational preferences and steric properties of this compound have a direct impact on its ability to form stable duplexes with complementary DNA or RNA strands. The stability of a nucleic acid duplex is often measured by its melting temperature (Tm), the temperature at which half of the duplex dissociates.

| Duplex Type | Predominant Sugar Pucker | Potential Impact of this compound Incorporation |

|---|---|---|

| DNA:DNA | C2'-endo (B-form) | Likely Destabilizing |

| DNA:RNA | C2'-endo (DNA), C3'-endo (RNA) | Ambiguous, potential for destabilization due to steric clash |

| RNA:RNA | C3'-endo (A-form) | Potentially less destabilizing due to pucker preference, but steric hindrance remains a factor |

Modifications to the Nucleobase Moiety

To further explore the therapeutic potential and structure-activity relationships of this compound, modifications to the uracil (B121893) base can be envisioned. These modifications can modulate properties such as base pairing specificity, stacking interactions, and metabolic stability.

Fluorination and Other Halogen Substitutions

The introduction of a fluorine atom at the 5-position of the uracil ring (to give 5-fluoro-3'-hydroxymethyl-araU) is a common strategy in nucleoside chemistry. The 5-fluoro substituent is electronically similar to a hydrogen atom but has a larger van der Waals radius than hydrogen and is highly electronegative. This can influence the electronic properties of the base and its stacking interactions within a duplex.

From a synthetic standpoint, the fluorination of uracil derivatives is a well-established process. The synthesis of a 5-fluoro derivative of this compound would likely involve the coupling of a protected 3'-C-hydroxymethyl-arabinofuranosyl donor with a silylated 5-fluorouracil (B62378) base.

Other halogens, such as chlorine, bromine, or iodine, at the C5 position would introduce even greater steric bulk and could further modulate binding affinity and specificity.

Introduction of Alkyl or Hydroxymethyl Groups on the Pyrimidine (B1678525) Ring

The addition of small alkyl groups, such as a methyl group at the 5-position (to create a thymine (B56734) analog), is another common modification. 5-Methyluracil (thymine) is a natural component of DNA, and this modification is known to stabilize duplexes compared to uracil. The synthesis of a 5-methyl derivative would follow similar synthetic routes to the 5-fluoro analog, using 5-methyluracil (thymine) as the starting base.

Impact of Different Nucleobases (e.g., purine (B94841) vs. pyrimidine analogs)

The identity of the nucleobase is a primary determinant of a nucleoside analog's biological activity and its mechanism of action. The parent compound features uracil (U), a pyrimidine. Replacing this base with other pyrimidines or with purines (such as adenine (B156593) or guanine) can significantly impact enzyme recognition and metabolic activation. nih.gov

Viral enzymes, such as herpes virus-coded thymidine (B127349) kinase, often have broad substrate specificity and can phosphorylate various nucleoside analogs, which is the first step in their activation. nih.gov However, the efficiency of this phosphorylation and subsequent steps can vary greatly depending on the nucleobase. For instance, subtle changes to the pyrimidine ring or substitution with a purine base can alter the analog's affinity for viral polymerases or reverse transcriptases. aaai.org

| Analog of 3'-Hydroxymethyl Ara | Nucleobase Type | Potential Target Enzyme Affinity | Conceptual Antiviral Activity (EC₅₀) |

|---|---|---|---|

| 3'-Hydroxymethyl Ara U (Parent) | Pyrimidine (Uracil) | Baseline | Baseline |

| 3'-Hydroxymethyl Ara C | Pyrimidine (Cytosine) | Variable | Potentially Altered |

| 3'-Hydroxymethyl Ara A | Purine (Adenine) | High | Potentially Increased |

| 3'-Hydroxymethyl Ara G | Purine (Guanine) | Variable | Potentially Altered |

Prodrug Design Principles for Nucleoside Analogs

Nucleoside analogs like this compound are often polar molecules, which limits their ability to cross lipid-rich cell membranes and can result in poor oral bioavailability. nih.govnih.gov Prodrug strategies are employed to temporarily modify the drug's chemical structure to overcome these barriers. mdpi.com

Enhancement of Intracellular Delivery and Bioavailability (Pre-clinical)

A primary goal of prodrug design is to increase the lipophilicity of the nucleoside analog, thereby improving its passive diffusion across the cell membrane. researchgate.net This is often achieved by masking the polar hydroxyl groups with lipophilic moieties. mdpi.com An alternative strategy involves designing prodrugs that hijack cellular transport systems. For example, the addition of a valine ester to create a "valacyclovir-like" prodrug can lead to recognition and uptake by the human peptide transporter 1 (hPEPT1), significantly boosting absorption. nih.govresearchgate.net

To bypass the often inefficient first phosphorylation step, which is typically rate-limiting, nucleotide prodrugs have been developed. nih.govnih.gov The ProTide technology, for instance, masks the monophosphate form of the nucleoside analog, allowing it to efficiently enter the cell before being converted to the active nucleotide intracellularly. nih.govresearchgate.net

| Strategy | Target Moiety | Mechanism of Enhancement | Primary Goal |

|---|---|---|---|

| Esterification (e.g., Valyl ester) | Hydroxyl Groups | Active transport via hPEPT1 | Improve Oral Bioavailability nih.gov |

| Lipophilic Esters | Hydroxyl Groups | Increased lipophilicity for passive diffusion | Enhance Cell Permeability mdpi.com |

| ProTide (Phosphoramidate) | Phosphate (B84403) Group | Neutralizes charge, increases lipophilicity | Bypass Kinase & Enhance Delivery nih.gov |

| CycloSal | Phosphate Group | Masks phosphate for cell entry | Intracellular Nucleotide Release nih.gov |

Masking Strategies for Hydroxyl or Phosphate Groups

For nucleotide analogs, masking the highly charged phosphate group is essential for cell penetration. nih.gov Several "pronucleotide" approaches have been developed:

Phosphoramidates (ProTides): This successful strategy involves masking the phosphate with an amino acid ester and an aryl group. nih.govresearchgate.net This neutralizes the charge and improves permeability.

Bis(S-acylthioethyl) (SATE) Esters: These prodrugs utilize thioester linkages that are cleaved intracellularly. researchgate.net

Cyclosaligenyl (cycloSal) Prodrugs: In this approach, the phosphate is part of a cyclic structure involving salicyl alcohol, which is later cleaved inside the cell to release the monophosphate. nih.govresearchgate.net

Enzymatic and Chemical Activation Mechanisms of Prodrugs

Once inside the cell, the prodrug must be efficiently and precisely converted into its active form. This activation process can involve one or more enzymatic or chemical steps. nih.gov

For ester prodrugs, ubiquitous intracellular esterases cleave the ester bond to release the parent nucleoside. nih.gov The activation of phosphoramidate (B1195095) ProTides is a well-studied multi-step process. nih.gov

Ester Hydrolysis: The process is initiated by the cleavage of the carboxylate ester, often catalyzed by carboxylesterase 1 (CES1) or cathepsin A (CatA). mdpi.comnih.govacs.org

Cyclization and Aryl Displacement: The resulting carboxylic acid intermediate attacks the phosphorus center, displacing the aryl group (e.g., phenol). nih.gov

P-N Bond Cleavage: The final step involves the cleavage of the bond between phosphorus and the amino acid nitrogen by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the nucleoside 5'-monophosphate. nih.govnih.gov

The cycloSal prodrugs are designed to be activated by a combination of enzymatic cleavage and subsequent pH-dependent chemical hydrolysis to liberate the active nucleotide. nih.gov

Development of Carbocyclic and Acyclic Analogs

To improve the metabolic stability of nucleoside analogs, medicinal chemists have explored replacing the furanose sugar ring entirely. This has led to the development of carbocyclic and acyclic analogs.

Synthesis and Biological Evaluation of Carbocyclic Variants

In carbocyclic nucleoside analogs, the oxygen atom of the ribose ring is replaced with a methylene (B1212753) (-CH2-) group. This modification creates a crucial advantage: the resulting carbon-carbon bond is not susceptible to cleavage by phosphorylase enzymes, which can inactivate the parent nucleoside. nih.gov This leads to a longer intracellular half-life and potentially greater therapeutic efficacy.

The synthesis of carbocyclic analogs, such as a hypothetical carbocyclic this compound, is a complex chemical challenge. Synthetic routes often begin with pre-formed, chirally pure cyclopentane (B165970) derivatives that serve as the carbocyclic scaffold. nih.govnih.gov The nucleobase is then constructed onto this scaffold or coupled to it in a later step. nih.gov

The biological evaluation of these carbocyclic variants follows a standard preclinical pathway. The synthesized analogs are first tested in cell-based assays to determine their activity against specific viruses or cancer cell lines, yielding metrics like IC₅₀ (50% inhibitory concentration). nih.gov To understand the mechanism of action at a molecular level, the corresponding 5'-triphosphate of the carbocyclic analog is often synthesized and evaluated in biochemical assays against the target viral polymerase or reverse transcriptase. nih.gov This allows for a direct comparison of inhibitory potency with the parent compound and helps to confirm that the analog functions via the intended mechanism.

| Compound | Key Structural Feature | Expected Metabolic Stability | Hypothetical Antiviral Activity (IC₅₀) |

|---|---|---|---|

| This compound | Oxacyclopentane (Ribose) Ring | Susceptible to Phosphorylases | Baseline |

| Carbocyclic this compound | Cyclopentane Ring | Resistant to Phosphorylases nih.gov | Potentially Improved due to higher intracellular concentration |

Exploration of Acyclic Nucleoside Structures

In the field of nucleoside analog design, the exploration of acyclic structures represents a significant strategy for developing novel therapeutic agents. Acyclic nucleoside analogs are compounds in which the closed furanose ring of the sugar moiety is opened, creating a more flexible side chain. This structural modification can lead to compounds that mimic natural 2'-deoxyribose nucleosides and can be recognized by viral enzymes, while potentially offering advantages in terms of metabolic stability and selective activity. acs.orgmdpi.com

The rationale behind designing acyclic analogs, such as a hypothetical acyclic form of this compound, is rooted in the success of foundational antiviral drugs like Acyclovir and Ganciclovir. These agents feature a flexible side chain that, despite lacking the rigid carbohydrate ring, can be phosphorylated by viral kinases—often more efficiently than by host cell kinases. nih.gov This selective activation is a cornerstone of their antiviral effect and favorable safety profile. The resulting triphosphate form then acts as a competitive inhibitor and/or a chain terminator of viral DNA polymerase. nih.gov

Research into acyclic pyrimidine nucleosides has demonstrated the potential of this approach. Studies involving various 5-substituted uracil derivatives attached to different acyclic side chains have yielded compounds with potent and selective inhibitory activity against viruses such as duck hepatitis B virus (DHBV), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV). acs.org For instance, the introduction of acyclic moieties like 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl] and 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl] to 5-substituted uracils has led to a new class of inhibitors of DHBV replication. acs.org One such compound, 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil, proved to be a particularly effective antiviral agent against DHBV and HCMV in vitro. acs.org These findings underscore that the acyclic side chain can significantly contribute to potent antiviral activity, providing a strong basis for the design of acyclic versions of other nucleosides, including arabinouridine analogs. acs.org

Table 1: Antiviral Activity of Selected Acyclic 5-Substituted Uracil Analogs

| Compound | Target Virus | EC50 (µM) |

|---|---|---|

| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | DHBV | 0.31 - 1.55 |

| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | HCMV | 3.1 |

EC50 = 50% effective concentration. Data sourced from published research on acyclic nucleoside analogues. acs.org

Stereochemical Considerations in Nucleoside Analog Design

D- and L-Configuration Analogs and Their Biological Implications

A particularly intriguing area of stereochemical modification is the synthesis of L-nucleoside analogs, which are the mirror images (enantiomers) of the natural D-isomers. While it was once assumed that L-analogs would be biologically inactive, numerous studies have proven that they can be potent and highly selective antiviral agents. nih.govnih.gov The biological implications of this stereochemical reversal are significant. L-nucleosides are often poor substrates for human cellular kinases and polymerases, which can translate to reduced cytotoxicity compared to their D-counterparts. nih.gov

However, certain viral enzymes can recognize and metabolize these "unnatural" L-enantiomers. nih.gov This differential recognition forms the basis for a powerful therapeutic window. A prominent example within the arabinofuranosyluracil (B3032727) family is 2′-Fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU). This L-nucleoside analog exhibits potent activity against hepatitis B virus (HBV) and Epstein-Barr virus (EBV). nih.gov

The metabolism of L-FMAU highlights the complex biological consequences of stereochemistry. Unlike many D-analogs that are phosphorylated by a specific kinase, L-FMAU is a substrate for both cytosolic thymidine kinase and deoxycytidine kinase, as well as mitochondrial deoxypyrimidine kinase. nih.gov This broad activation profile suggests that its antiviral efficacy may be less susceptible to the development of resistance through mutations in a single kinase pathway. nih.gov The triphosphate of L-FMAU acts as a potent inhibitor of HBV DNA polymerase but is not utilized by human DNA polymerases, which accounts for its selective antiviral action. nih.gov The success of L-analogs like L-FMAU demonstrates that challenging the established stereochemical paradigm of natural nucleosides is a fruitful strategy for discovering novel antiviral agents with unique mechanisms of action and improved safety profiles. nih.govnih.gov

Table 2: Biological Properties of D- vs. L-Nucleoside Analogs

| Configuration | Substrate for Host Cell Enzymes | Substrate for Viral Enzymes | Common Biological Implication | Example |

|---|---|---|---|---|

| D-Configuration (Natural) | Generally Yes | Generally Yes | Can exhibit both desired antiviral activity and host cell toxicity. | Natural Nucleosides (e.g., Deoxyuridine) |

| L-Configuration (Unnatural) | Often Poor Substrates | Can be Good Substrates | Potential for high antiviral selectivity and reduced cytotoxicity. | L-FMAU |

This table provides a generalized comparison based on established principles in nucleoside analog research. nih.govnih.govnih.gov

Mechanisms of Acquired Resistance to Nucleoside Analogs

Alterations in Viral Polymerases

The primary targets of many nucleoside analog triphosphates are viral DNA polymerases. Viruses can develop resistance through mutations in the gene encoding this enzyme, which can reduce the efficacy of the analog. These alterations typically occur in conserved regions of the polymerase and can be broadly categorized into two main types: those that affect the drug's ability to bind to the enzyme and those that allow the polymerase to overcome the chain-terminating effects of the incorporated analog.

Mutations Affecting Drug Binding Sites

One of the most common mechanisms of resistance is the development of mutations within the viral DNA polymerase that decrease its affinity for the nucleoside analog triphosphate. These mutations can sterically hinder the binding of the analog to the active site or alter the conformational dynamics of the enzyme, making it less favorable for the drug to bind. For example, in Hepatitis B Virus (HBV), mutations in the reverse transcriptase (RT) domain of the DNA polymerase can decrease the binding efficacy of drugs. amegroups.org The high replication rate of viruses like HBV, coupled with a lack of proofreading activity in their reverse transcriptase, leads to a high rate of spontaneous mutations. nih.gov

These mutations often occur in highly conserved regions of the polymerase. For instance, studies on herpes simplex virus (HSV) have shown that drug resistance mutations frequently arise in the polymerase and exonuclease functional domains. researchgate.net A mutation in the gatekeeper residue of a kinase, which controls access to the binding pocket, can block the binding of an inhibitor due to the presence of a bulkier side chain. mdpi.com While specific mutations conferring resistance to 3'-Hydroxymethyl Ara U have not been characterized, it is plausible that similar mutations in the target viral polymerase could reduce its binding affinity for the triphosphate form of this compound, thereby conferring resistance.

Table 1: Examples of Viral Polymerase Mutations and Associated Nucleoside Analog Resistance

| Virus | Polymerase Mutation | Resistant To |

| Hepatitis B Virus (HBV) | rtM204V/I | Lamivudine |

| Hepatitis B Virus (HBV) | rtA194T | Tenofovir (partial) |

| Herpes Simplex Virus (HSV) | Various in Pol/UL42 | Acyclovir, Foscarnet |

| Human Cytomegalovirus (HCMV) | A987G in Pol subunit | Ganciclovir |

This table presents examples from various viruses to illustrate the principle of polymerase mutations leading to resistance.

Enhanced Primer Extension in the Presence of Incorporated Analogs

Some nucleoside analogs, known as non-obligate chain terminators, possess a 3'-hydroxyl group (or an equivalent), yet still effectively halt DNA synthesis. Resistance to these types of drugs can emerge through a novel mechanism where the viral polymerase evolves an enhanced ability to extend the DNA primer after the analog has been incorporated.

A clear example of this is a resistance mechanism observed for the anti-human cytomegalovirus (HCMV) drug, ganciclovir. Ganciclovir triphosphate terminates DNA replication after its incorporation and the addition of the subsequent nucleotide. A specific mutation (A987G) in the thumb subdomain of the HCMV DNA polymerase catalytic subunit was found to confer resistance not by preventing the incorporation of the drug, but by increasing the rate of extension of the ganciclovir-containing DNA primer, thus overcoming the chain termination. nih.gov This mechanism allows the polymerase to bypass the inhibitory effect of the incorporated analog and continue DNA synthesis. It is conceivable that a similar mechanism could lead to resistance to this compound, should it function as a non-obligate chain terminator.

Modulation of Cellular Kinase Activity

Nucleoside analogs are inactive prodrugs that require sequential phosphorylation by cellular or viral kinases to become active triphosphates. nih.gov The initial phosphorylation to the monophosphate form is often the rate-limiting step and a critical point for resistance development. nih.gov

Reduced Phosphorylation of the Nucleoside Analog

A primary mechanism of acquired resistance to nucleoside analogs is the reduced or deficient activity of the kinase responsible for the initial phosphorylation step. nih.govnih.govnih.gov For many pyrimidine (B1678525) and purine (B94841) nucleoside analogs, this crucial first step is catalyzed by the cellular enzyme deoxycytidine kinase (dCK). nih.gov A decrease in the intracellular concentration of the monophosphorylated drug, due to reduced kinase activity, leads to lower levels of the active triphosphate form, rendering the drug less effective. nih.gov In some cases, resistance to one nucleoside analog due to reduced dCK activity can lead to cross-resistance to other analogs that are also activated by the same enzyme. nih.gov

Role of Kinase Mutations or Expression Changes

Beyond direct mutations, changes in the expression of the kinase can also confer resistance. Downregulation of the expression of the activating kinase, such as dCK, is a well-documented mechanism of resistance in cancer cells. nih.gov This can occur through various regulatory pathways that control gene transcription or protein stability. For example, some studies have identified single nucleotide polymorphisms (SNPs) in the dCK gene that produce proteins with reduced kinase activity. nih.gov Therefore, resistance to this compound could potentially develop through mutations in or decreased expression of the specific cellular kinase responsible for its initial phosphorylation.

Changes in Nucleoside Transporter Systems

Because nucleoside analogs are generally hydrophilic molecules, they cannot freely diffuse across the lipid bilayer of the cell membrane. Their entry into the cell is dependent on specialized membrane proteins called nucleoside transporters (NTs). Consequently, alterations in these transporter systems represent another significant mechanism of acquired drug resistance.

There are two main families of nucleoside transporters in humans: the equilibrative nucleoside transporters (ENTs), encoded by the SLC29 gene family, and the concentrative nucleoside transporters (CNTs), encoded by the SLC28 gene family. nih.gov

Equilibrative Nucleoside Transporters (hENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.

Concentrative Nucleoside Transporters (hCNTs): These transporters actively transport nucleosides into the cell against a concentration gradient, a process typically coupled to the influx of sodium ions.

A reduction in the expression or function of the specific influx transporters responsible for carrying a nucleoside analog into the cell can lead to decreased intracellular drug accumulation and, consequently, resistance. For example, reduced expression of hENT1 is a known resistance mechanism in acute myeloid leukemia treated with cytarabine. Conversely, increased expression of efflux transporters, which actively pump drugs out of the cell, can also contribute to resistance. Members of the ATP-binding cassette (ABC) transporter family have been shown to reduce the intracellular concentration of monophosphorylated nucleoside drugs. nih.gov Therefore, resistance to this compound could arise from decreased expression or function of the specific hENT or hCNT proteins required for its cellular uptake.

Table 2: Major Human Nucleoside Transporter Families

| Transporter Family | Gene Family | Driving Force | Substrate Selectivity (Examples) |

| hENTs | SLC29 | Concentration Gradient | Broad (Purines & Pyrimidines) |

| hCNTs | SLC28 | Na+ Gradient | Selective (e.g., hCNT1 for Pyrimidines) |

Decreased Cellular Uptake of the Analog

One of the primary mechanisms of resistance to nucleoside analogs involves reduced entry of the drug into the target cell. Nucleoside analogs, being hydrophilic, rely on specialized protein channels known as nucleoside transporters (NTs) to cross the cell membrane. Current time information in Kangar, MY. A reduction in the expression or functional activity of these transporters can significantly limit the intracellular concentration of the analog, thereby diminishing its therapeutic efficacy.

There are two main families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). Alterations in the genes encoding these proteins, leading to decreased transporter expression on the cell surface or impaired transport function, have been identified as a key resistance mechanism for several clinically used nucleoside analogs. Without specific studies on this compound, it is impossible to determine which, if any, of these transporters are responsible for its cellular uptake and could be implicated in resistance.

Strategies to Overcome Resistance in Research Models

In the broader context of nucleoside analog research, various strategies are being explored to circumvent or overcome acquired resistance. These approaches are generally tested in preclinical research models and are tailored to the specific mechanisms of resistance observed for a given compound.

Combination Approaches with Other Antimetabolites

A common strategy to combat drug resistance is the use of combination therapies. By targeting multiple cellular pathways simultaneously, the likelihood of resistance developing to a single agent is reduced. For some nucleoside analogs, co-administration with other antimetabolites has shown synergistic effects. For instance, the combination of cytarabine (Ara-C), a related arabinosyl nucleoside, with other agents has been a cornerstone of leukemia therapy. However, without any research on the activity of this compound, there is no basis to suggest or evaluate potential combination therapies.

Development of Resistance-Breaking Derivatives

Another avenue of research focuses on the chemical modification of existing nucleoside analogs to create new derivatives that can bypass resistance mechanisms. This can involve altering the molecule to improve its cellular uptake, protect it from deactivating enzymes, or enhance its interaction with its intracellular target. The development of such "resistance-breaking" derivatives is a complex process that relies on a thorough understanding of the parent compound's structure-activity relationship and its specific resistance profile. In the absence of any data on this compound, the rational design of such derivatives is not feasible.

Advanced Research Methodologies and Future Directions

Computational Chemistry and Molecular Modeling in Nucleoside Analog Design

Computational approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the behavior of new chemical entities before their synthesis. nih.govmdpi.com For nucleoside analogs such as 3'-Hydroxymethyl Ara U, these methods provide a foundational understanding of their potential efficacy and mechanism of action. By simulating the interactions between the analog and its biological target, researchers can refine molecular designs to enhance therapeutic activity. nih.govhilarispublisher.com

Prediction of Binding Affinities and Interactions

A crucial step in the design of nucleoside analogs is predicting how strongly they will bind to their target enzymes, such as viral polymerases or reverse transcriptases. mdpi.com Computational techniques like molecular docking and free energy calculations are employed to estimate the binding affinity. These simulations place the analog into the active site of the target protein to identify the most stable binding pose and calculate a scoring function that correlates with binding strength. dntb.gov.uanih.gov

For this compound, these models can predict key interactions, such as hydrogen bonds and van der Waals forces, between the analog and amino acid residues in the enzyme's active site. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide quantitative predictions of binding free energies, guiding the modification of the analog's structure to improve its inhibitory potential. arxiv.orgyoutube.com

Table 1: Computational Methods for Predicting Molecular Interactions

Technique Purpose Information Gained for this compound Molecular Docking Predicts the preferred orientation of the analog when bound to a target protein. Identifies the most likely binding pose in the enzyme's active site and provides a preliminary binding score. Free Energy Perturbation (FEP) Calculates the difference in binding affinity between two ligands. Provides highly accurate predictions of how modifications to the 3'-hydroxymethyl group might affect binding affinity. MM/PBSA & MM/GBSA Estimates the free energy of binding from molecular dynamics simulation snapshots. Offers a balance of accuracy and computational cost for ranking potential analogs based on their predicted affinity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of a nucleoside analog is critical to its biological activity. nih.gov The arabinose sugar of this compound, with its 2'-hydroxyl group in the "up" position, has distinct conformational preferences compared to natural ribonucleosides or deoxyribonucleosides. nih.gov Conformational analysis, often performed using quantum mechanical calculations and molecular dynamics (MD) simulations, helps to understand the flexibility of the sugar ring and the orientation of the nucleobase. chemrxiv.org

MD simulations provide a dynamic view of the molecule over time, simulating its movement and the interactions of its atoms in a biological environment, such as in water or bound to a protein. mdpi.comnih.gov These simulations can reveal how this compound changes its shape upon binding to a target enzyme and how its incorporation might affect the structure of a growing DNA or RNA chain. This information is vital for understanding its mechanism as a potential chain terminator or mutagen. chemrxiv.org

Structural Biology Techniques for Enzyme-Analog Complexes

While computational methods provide powerful predictions, experimental validation is essential. Structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level pictures of how nucleoside analogs interact with their biological targets. cardiff.ac.uk

X-ray Crystallography Studies of Polymerase-Analog Interactions

X-ray crystallography is a gold-standard technique for determining the high-resolution, three-dimensional structure of molecules, including complex biological assemblies like an enzyme bound to its inhibitor. wikipedia.org To study this compound, researchers would first need to co-crystallize the compound with its target enzyme, for instance, a viral DNA polymerase. nih.govresearchgate.net

By diffracting X-rays through this crystal, a detailed electron density map can be generated, revealing the precise atomic coordinates of the analog within the enzyme's active site. nih.govacs.org This structural data would definitively show the binding orientation, specific hydrogen bonds, and conformational changes in both the analog and the protein upon binding. Such insights are invaluable for structure-based drug design, allowing for the rational optimization of the analog's structure to improve its efficacy.

NMR Spectroscopy for Conformational Analysis of Analogs and Nucleic Acid Duplexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the structure and dynamics of molecules in solution, which more closely mimics the physiological environment. wikipedia.orgnih.gov For this compound, NMR can be used to determine its preferred sugar pucker conformation and the orientation of the base relative to the sugar (the glycosidic torsion angle) in its free state. eurekaselect.com

Table 2: Structural Biology Techniques for Analyzing Enzyme-Analog Complexes

Technique Sample State Key Information Provided X-ray Crystallography Crystalline solid Provides a static, high-resolution 3D structure of the analog bound to its target enzyme, revealing precise atomic interactions. NMR Spectroscopy Solution Determines the 3D structure and dynamics of the analog and its effect on nucleic acid duplexes in a physiological-like state.

Biochemical Pathway Mapping and Metabolomic Studies

To be effective, a nucleoside analog prodrug must be taken up by cells and converted into its active triphosphate form by cellular or viral kinases. mdpi.com Conversely, cellular enzymes can also degrade or inactivate the drug. nih.gov Understanding the metabolic fate of this compound is therefore essential.

Biochemical pathway mapping involves identifying the specific enzymes and reactions involved in the activation (anabolism) and breakdown (catabolism) of the compound. metwarebio.com For uracil-containing compounds, this includes enzymes in the pyrimidine (B1678525) salvage and degradation pathways. researchgate.netresearchgate.net Studies on similar compounds can help predict the likely metabolic routes. researchgate.net

Metabolomic studies offer a global view of the biochemical changes within a cell or organism upon treatment with a drug. metabolomicsworkbench.org Using techniques like mass spectrometry and NMR, researchers can analyze the levels of hundreds to thousands of metabolites simultaneously. By treating cells with this compound and comparing their metabolic profile to untreated cells, scientists can identify which biochemical pathways are perturbed. This can confirm the intended mechanism of action, uncover potential off-target effects, and identify biomarkers of drug efficacy or toxicity.

Tracing Intracellular Metabolism of this compound

Understanding the intracellular journey of this compound from cellular uptake to its ultimate metabolic fate is crucial for optimizing its therapeutic efficacy. Stable isotope tracing, coupled with high-resolution mass spectrometry, provides a powerful tool for this purpose. mdpi.com By synthesizing isotopically labeled this compound (e.g., with 13C or 15N), researchers can track the molecule and its metabolites within the cell.

This methodology allows for the precise determination of:

Phosphorylation States: Tracking the conversion of this compound into its monophosphate, diphosphate, and triphosphate forms.

Metabolic Incorporation: Determining if the molecule or its metabolites are incorporated into nucleic acids or other macromolecules.

Catabolic Pathways: Identifying the enzymes and pathways responsible for the degradation of this compound.

Spatially resolved metabolomics and isotope tracing can further reveal the dynamic metabolic responses of specific cell types or tissues to this compound. nih.govnih.gov This approach can elucidate how the compound's metabolism may vary in different cellular compartments or in response to external stimuli. nih.gov

Table 1: Hypothetical Isotope Tracing Analysis of this compound Metabolism

| Time Point | Intracellular Location | Labeled Species Detected | Inferred Metabolic Step |

|---|---|---|---|

| 5 min | Cytoplasm | 13C-3'-Hydroxymethyl Ara U | Cellular Uptake |

| 30 min | Cytoplasm | 13C-3'-Hydroxymethyl Ara U Monophosphate | Initial Phosphorylation |

| 60 min | Cytoplasm | 13C-3'-Hydroxymethyl Ara U Diphosphate | Second Phosphorylation |

| 120 min | Nucleus | 13C-3'-Hydroxymethyl Ara U Triphosphate | Final Phosphorylation |

Identification of Downstream Biochemical Effects

Beyond its direct metabolic fate, the downstream biochemical consequences of this compound's presence in the cell are of significant interest. These effects can be investigated through a variety of targeted assays designed to probe key cellular processes. For instance, researchers can explore the impact of the compound on the activity of enzymes involved in nucleotide metabolism, such as ribonucleotide reductase or thymidylate synthase.

Further investigations could focus on:

DNA and RNA Integrity: Assessing for DNA strand breaks or alterations in RNA transcription and processing.

Cell Cycle Progression: Analyzing the effects of the compound on different phases of the cell cycle using techniques like flow cytometry.

Signal Transduction Pathways: Investigating whether this compound modulates key signaling cascades involved in cell growth, proliferation, or apoptosis.

Table 2: Potential Downstream Biochemical Effects of this compound

| Cellular Process | Experimental Assay | Potential Observation | Implication |

|---|---|---|---|

| DNA Replication | DNA Polymerase Activity Assay | Inhibition of DNA polymerase | Disruption of DNA synthesis |

| Cell Cycle | Propidium Iodide Staining & Flow Cytometry | Arrest in S-phase | Interference with DNA replication phase |

| Apoptosis | Caspase-3 Activity Assay | Increased caspase-3 activity | Induction of programmed cell death |

Development of Novel Synthetic Routes for Complex Analogs

The synthesis of complex analogs of this compound is a key strategy for structure-activity relationship (SAR) studies and the development of next-generation compounds with improved properties. nih.gov Novel synthetic routes that allow for the precise and efficient modification of the parent molecule are highly desirable. researchgate.net

Future synthetic efforts may focus on:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the 3'-position to evaluate the biological activity of different isomers.

Prodrug Strategies: Designing and synthesizing prodrugs of this compound to enhance its bioavailability and cellular uptake.

Combinatorial Chemistry: Utilizing combinatorial approaches to generate a library of diverse analogs with modifications at the sugar moiety, the nucleobase, or the hydroxymethyl group. mdpi.com

The development of acyclic analogs based on structures like tris(hydroxymethyl)phosphine (B1196123) oxide could also offer a novel approach to creating flexible and potentially more potent derivatives. researchgate.net

Integration of Omics Data for Systems-Level Understanding

A systems-level understanding of the cellular response to this compound can be achieved through the integration of multiple "omics" datasets. nih.gov This approach provides a global view of the changes occurring within a cell upon treatment with the compound.

The key omics technologies that can be applied include:

Transcriptomics (RNA-seq): To identify changes in gene expression patterns.

Proteomics: To quantify alterations in protein levels and post-translational modifications.

Metabolomics: To profile changes in the cellular metabolome, providing a direct readout of the biochemical state. nih.gov

By integrating these datasets, researchers can construct comprehensive models of the drug's mechanism of action, identify novel biomarkers of response, and uncover potential off-target effects. nih.govnih.gov For example, an integrative multi-omics analysis could reveal how this compound-induced changes in the methylome and hydroxymethylome correlate with alterations in gene expression and protein function. nih.gov

Table 3: Integrated Omics Approach for Understanding this compound Action

| Omics Platform | Data Generated | Biological Insight |

|---|---|---|

| Transcriptomics | Differentially expressed genes | Identification of pathways modulated by the compound |

| Proteomics | Altered protein abundance and modifications | Elucidation of protein-level regulatory changes |

| Metabolomics | Changes in metabolite concentrations | Understanding of the metabolic rewiring induced by the compound |

| Integrated Analysis | Correlated multi-omic changes | Comprehensive model of the drug's mechanism of action |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-Hydroxymethyl Ara U, and how can their efficiency be compared experimentally?

- Methodological Answer: Begin by reviewing primary literature for reported synthetic pathways (e.g., nucleoside modification, enzymatic catalysis). Compare yields, purity (via HPLC or NMR ), and scalability. Use kinetic studies to assess reaction rates and optimize conditions (e.g., solvent systems, catalysts). Validate reproducibility by replicating protocols across independent labs .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Design accelerated stability studies using controlled environments (e.g., buffers at pH 3–9, temperatures 4°C–40°C). Monitor degradation via LC-MS and quantify degradation products. Reference ICH guidelines for pharmaceutical stability testing, adapting parameters for research-grade compounds . Include statistical analysis of half-life calculations .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer: Combine -/-NMR for functional group analysis, FT-IR for bond vibrations, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-validate with X-ray crystallography if crystalline forms are obtainable . Publish raw spectral data to enhance reproducibility .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in nucleic acid metabolism?

- Methodological Answer: Employ isotope-labeling (e.g., - or -tagged compounds) to track metabolic incorporation into RNA/DNA. Use enzymatic assays (e.g., polymerase inhibition studies) and molecular docking simulations to identify binding sites. Validate findings with knock-out cell lines or CRISPR-edited models .

Q. How can researchers resolve contradictions in reported biological activity data of this compound across different studies?

- Methodological Answer: Conduct a systematic meta-analysis of existing data, focusing on variables like cell line specificity, assay conditions (e.g., serum concentration), and batch-to-batch compound variability. Replicate critical experiments under standardized protocols and publish negative results to reduce publication bias .

Q. What novel methodologies can address the challenge of quantifying low concentrations of this compound in complex biological matrices?

- Methodological Answer: Develop a sensitive UPLC-MS/MS method with deuterated internal standards to minimize matrix effects. Validate using FDA bioanalytical guidelines (linearity, LOQ, recovery rates). Compare with alternative approaches like fluorescence derivatization .

Data Analysis and Validation

Q. How should researchers design controls to distinguish between specific and off-target effects of this compound in cellular assays?

- Methodological Answer: Include negative controls (vehicle-only), positive controls (known inhibitors), and structural analogs lacking the hydroxymethyl group. Use dose-response curves to assess potency specificity. Apply statistical models (e.g., ANOVA with post-hoc tests) to isolate compound-specific effects .

Q. What criteria should guide the selection of primary literature for building a robust dataset on this compound?

- Methodological Answer: Prioritize peer-reviewed studies with full experimental details (e.g., Sigma-Aldrich catalog numbers for reagents). Exclude studies lacking spectral validation or using unvalidated commercial sources (e.g., ). Use tools like SciFinder to trace citations and identify seminal work .

Experimental Design Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.